

A Comprehensive Technical Guide to Allylurea: Synonyms, Properties, and Experimental Applications

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylurea, a versatile chemical compound, serves as a valuable building block in various scientific and industrial applications, including organic synthesis and polymer chemistry. This technical guide provides an in-depth overview of allylurea, encompassing its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis, purification, and application in molecularly imprinted polymers and photoredox catalysis. Furthermore, a proposed metabolic pathway of allylurea is presented, offering insights into its potential biotransformation. This document aims to be a comprehensive resource for researchers and professionals engaged in drug development and chemical research.

Nomenclature and Identification

Allylurea is known by a variety of synonyms and alternative names across different chemical databases and publications. A comprehensive list of these identifiers is crucial for accurate literature searches and chemical sourcing.

Table 1: Synonyms and Identifiers for Allylurea[1][2]



Identifier Type	Value	
IUPAC Name	prop-2-enylurea	
CAS Number	557-11-9	
Molecular Formula	C4H8N2O	
Molecular Weight	100.12 g/mol	
Common Synonyms	1-Allylurea, N-Allylurea, Allylcarbamide, Monoallylurea, 2-Propenylurea	
Other Identifiers	NSC 7607, EINECS 209-157-1, BRN 1745068	

Physicochemical Properties

A thorough understanding of the physicochemical properties of **allylurea** is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of Allylurea

Property	Value	Reference
Physical Description	Cream-colored powder or white to light yellow crystals.[2]	PubChem[2]
Melting Point	84-86 °C	ChemicalBook
Boiling Point	168 °C	ChemBK
Solubility	Soluble in water and ethanol; slightly soluble in ether and chloroform.	ChemBK
Density	1.008 g/cm ³	ChemBK
Flash Point	55 °C	ChemBK

Experimental Protocols



This section provides detailed methodologies for the synthesis, purification, and representative applications of **allylurea**.

Synthesis of Allylurea from Allyl Alcohol and Urea

This protocol describes a common method for the laboratory-scale synthesis of allylurea.

Experimental Workflow for Allylurea Synthesis



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Caption: Workflow for the synthesis of allylurea.

Procedure:

- Reaction Setup: In a suitable reaction vessel, combine 3 moles of urea and 3 moles of allyl alcohol.
- Addition of Catalysts: To the mixture, add 1.5 moles of alumina powder and a 45% (w/v) potassium bromide solution.
- Reaction Conditions: Stir the mixture at approximately 110 rpm and heat the solution to 90°C. Maintain these conditions for approximately 130 minutes.
- Work-up: Following the reaction period, subject the mixture to vacuum distillation at 30 kPa.
- Crystallization: Cool the solution to 15°C to induce the precipitation of allylurea crystals.
- Washing: Wash the collected crystals with a 65% ether solution followed by a 75% dimethylamine solution.
- Purification: Recrystallize the crude product from an 80% methanol solution.
- Drying: Dry the purified crystals using a dehydrating agent such as anhydrous magnesium sulfate to yield the final allylurea product.



Purification of Allylurea by Recrystallization

This protocol outlines the general procedure for purifying **allylurea** using recrystallization.

Experimental Workflow for Recrystallization



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Caption: General workflow for the purification of **allylurea** by recrystallization.

Procedure:

- Solvent Selection: Choose a suitable solvent for recrystallization. Ethanol, an ethanol/ether
 mixture, an ethanol/chloroform mixture, or an ethanol/toluene mixture are reported to be
 effective.
- Dissolution: In a flask, dissolve the crude **allylurea** in the minimum amount of the chosen hot solvent.
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If necessary, further cool the solution in an ice bath to promote crystallization.
- Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
- Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Representative Protocol: Synthesis of a Molecularly Imprinted Polymer (MIP) for Caffeine Using Allylurea as



a Functional Monomer

This representative protocol details the synthesis of a molecularly imprinted polymer for the selective recognition of caffeine, utilizing **allylurea** as a functional monomer. This method is based on established principles of molecular imprinting.[3][4]

Experimental Workflow for MIP Synthesis



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Caption: Workflow for the synthesis of a caffeine-selective MIP using allylurea.

Procedure:

- Pre-polymerization Complex Formation: In a suitable vessel, dissolve the template molecule (caffeine) and the functional monomer (allylurea) in a porogenic solvent (e.g., acetonitrile).
 The molar ratio of template to functional monomer is typically optimized, with a common starting point being 1:4.
- Addition of Reagents: To this solution, add the cross-linking agent (e.g., ethylene glycol dimethacrylate, EGDMA) and a radical initiator (e.g., azobisisobutyronitrile, AIBN). A typical molar ratio of template:functional monomer:cross-linker is 1:4:20.
- Polymerization: Initiate polymerization either thermally by heating the mixture (e.g., at 60°C for 24 hours) or photochemically using a UV lamp at a suitable wavelength.
- Post-polymerization Processing: Once polymerization is complete, grind the resulting polymer monolith into a fine powder and sieve to obtain particles of a uniform size.
- Template Removal: To create the specific recognition sites, wash the polymer particles
 extensively with a suitable solvent system (e.g., a mixture of methanol and acetic acid) to
 remove the caffeine template. Monitor the washings by UV-Vis spectroscopy until the
 template is no longer detected.



 Drying and Storage: Dry the resulting molecularly imprinted polymer particles under vacuum and store them in a desiccator until further use. A non-imprinted polymer (NIP) should be prepared in parallel under identical conditions but without the caffeine template to serve as a control.

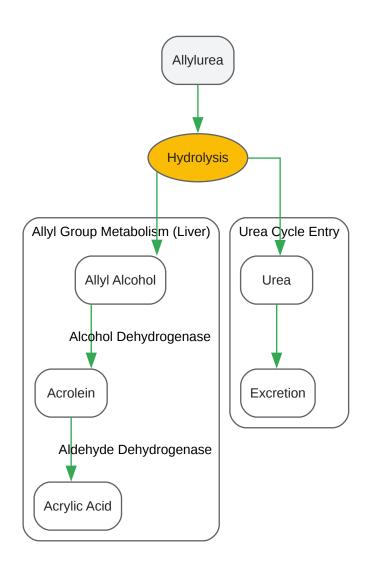
Representative Protocol: Photoredox-Mediated Allylation Reaction

This representative protocol outlines a plausible experimental setup for a photoredox-mediated reaction involving an allyl-containing compound, based on general principles of photoredox catalysis.[5]

Experimental Setup for Photoredox Catalysis







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